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Compound of Interest

2-(2-Methoxybenzyl)-2-
Compound Name:
methyloxirane
Cat. No.: B13562900
Get Quote

Abstract

This guide outlines the strategic application of 2-(2-Methoxybenzyl)-2-methyloxirane as a
divergent intermediate.[1] Unlike linear alkyl epoxides, this gem-disubstituted epoxide offers
two distinct synthetic pathways: (A) Meinwald Rearrangement to access the ketone core of

phenethylamines (e.g., Methoxyphenamine), and (B) Regioselective Aminolysis to construct
sterically congested

-amino alcohols.[1] We provide validated protocols for both pathways, emphasizing process
safety, regiocontrol, and impurity management.

Chemical Identity & Properties
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Property Specification
Chemical Name 2-(2-Methoxybenzyl)-2-methyloxirane
CAS Number 1342511-93-6
Molecular Formula C11H1402
Molecular Weight 178.23 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~245°C (Predicted)
N Soluble in DCM, THF, Toluene; Sparingly
Solubility ]
soluble in water
Sensitive to Lewis acids (rearrangement) and
Stability strong bases (polymerization).[1][2][3] Store at

2-8°C under Argon.

Synthetic Utility & Mechanism[1][4]

The utility of 2-(2-Methoxybenzyl)-2-methyloxirane lies in its gem-disubstituted epoxide ring,
which creates a specific reactivity profile driven by the stability of the tertiary carbocation
intermediate.[1]

Pathway A: Meinwald Rearrangement (Ketone Synthesis)

Under Lewis Acid catalysis (e.g.,

), the epoxide undergoes a 1,2-hydride shift to yield 1-(2-methoxyphenyl)propan-2-one.[1] This
is the most efficient non-oxidative route to the P2P (phenyl-2-propanone) core required for
Methoxyphenamine.[1]

Pathway B: Regioselective Aminolysis (Amino Alcohol Synthesis)

Nucleophilic attack by amines typically occurs at the less substituted (terminal) carbon due to
steric hindrance at the quaternary center, yielding tertiary alcohols. This route generates novel
2-hydroxy-2-methyl-3-phenylpropylamine derivatives, which are bioisosteres of standard beta-
blockers.[1]
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Figure 1: Divergent synthetic pathways.[1] Path A (top) yields the phenethylamine core; Path B
(bottom) yields

-amino alcohols.[1]

Protocol 1: Synthesis of Methoxyphenamine Precursor
(Meinwald Rearrangement)

Objective: Convert the epoxide to 1-(2-methoxyphenyl)propan-2-one. Scale: 100 mmol basis.

Reagents:
o Substrate: 2-(2-Methoxybenzyl)-2-methyloxirane (17.8 g, 100 mmol)[1]

o Catalyst: Boron trifluoride diethyl etherate (

) (0.1 eq)[1]

e Solvent: Anhydrous Dichloromethane (DCM) (200 mL)
e Quench: Saturated

solution[1]

Procedure:

e Preparation: Charge an oven-dried 500 mL 3-neck flask with DCM and the epoxide under
nitrogen atmosphere. Cool to 0°C.[1]

o Catalysis: Add

(1.2 mL) dropwise over 10 minutes. Caution: Exothermic reaction.[1]

o Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor
via TLC (Hexane:EtOAc 8:2) for disappearance of epoxide (

) and appearance of ketone (
).

e Quench: Pour the reaction mixture into 100 mL of cold saturated
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with vigorous stirring to neutralize the Lewis acid.

o Workup: Separate the organic layer.[1] Extract the aqueous phase with DCM (
mL). Combine organics, dry over
, and concentrate under reduced pressure.

 Purification: The crude oil (typically >90% purity) can be used directly or purified via vacuum
distillation (bp ~120°C @ 5 mmHg).

Critical Control Point: Temperature must be kept <5°C during catalyst addition to prevent
polymerization.

Protocol 2: Direct Aminolysis to -Amino Alcohols

Objective: Synthesis of 1-(2-methoxyphenyl)-2-methyl-3-(methylamino)propan-2-ol. Application:
Creating polar, hydroxy-functionalized analogs of phenethylamines for binding affinity studies.

Reagents:
e Substrate: 2-(2-Methoxybenzyl)-2-methyloxirane (10 mmol)

e Nucleophile: Methylamine (2.0 M in THF, 5 eq)[1]
o Catalyst: Lithium Perchlorate (
) (0.5 eq) - Promotes ring opening.

» Solvent: Acetonitrile (MeCN)[1]

Procedure:
» Dissolution: Dissolve the epoxide (1.78 g) in MeCN (20 mL). Add

(0.53 g).

o Addition: Add the methylamine solution (25 mL) in a sealed pressure tube or autoclave.

e Heating: Heat the mixture to 60°C for 12 hours. The elevated temperature is required to
overcome the steric bulk of the gem-methyl/benzyl groups.[1]
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e Workup: Cool to room temperature. Remove volatiles (THF/MeCN) under vacuum.
o Extraction: Dissolve residue in EtOAc (50 mL) and wash with water.

« |solation: The product is a tertiary alcohol.[1] Purify via column chromatography
(DCM:MeOH:

90:9:1).
Regioselectivity Note: The nucleophile preferentially attacks the terminal

(C3), preserving the tertiary alcohol at C2.

: il bleshoofi

Issue Probable Cause Corrective Action
o High concentration or strong Dilute reaction to 0.1 M; use
Dimerization )
base milder bases.[1]
Use
Incorrect rearrangement (H- instead of

Aldehyde Byproduct ) )
shift vs Alkyl-shift)
to tune rearrangement

selectivity toward the ketone.

Increase temperature to 80°C
Incomplete Conversion Steric hindrance at C2 (sealed vessel) or use

microwave irradiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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